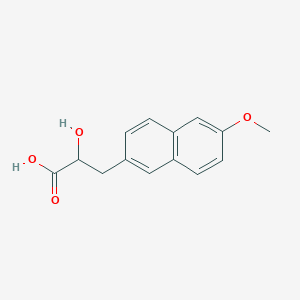
2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group, a methoxy group, and a propanoic acid moiety attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthol.
Alkylation: The 6-methoxy-2-naphthol is subjected to alkylation using a suitable alkylating agent, such as 3-chloropropanoic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Industrial Production Methods
Industrial production of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(6-methoxynaphthalen-2-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxy and methoxy groups may interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-3-(6-methoxynaphthalen-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
2-hydroxy-3-(6-ethoxynaphthalen-2-yl)propanoic acid: Similar structure with an ethoxy group instead of a methoxy group.
2-hydroxy-3-(6-methoxynaphthalen-2-yl)acetic acid: Similar structure with a shorter side chain.
Uniqueness
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid is unique due to its specific combination of functional groups and the position of these groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17/h2-6,8,13,15H,7H2,1H3,(H,16,17) |
Clé InChI |
WPNNCQVKRBCULD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



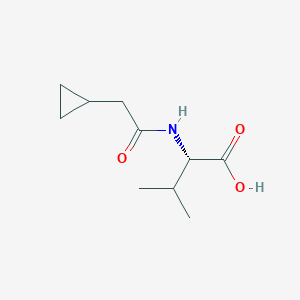
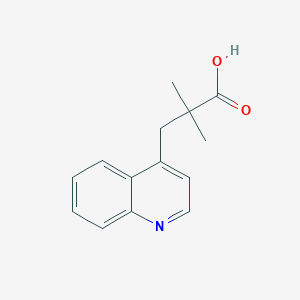
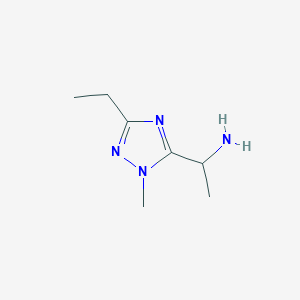


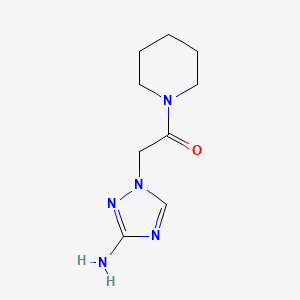

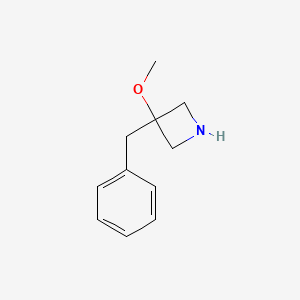

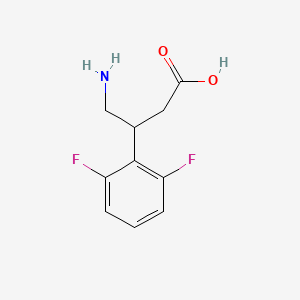
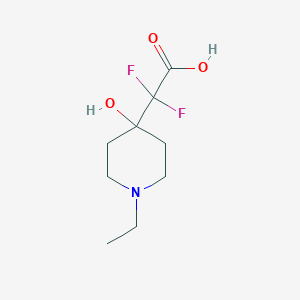

![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
